N-(2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a synthetic organic compound belonging to the class of sulfonamides. [] Sulfonamides are known for their wide range of biological activities, particularly their antimicrobial properties. [] In scientific research, N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide serves as a valuable building block for the synthesis of more complex molecules with potential biological applications. [] Its unique structure, featuring a pyrazole ring substituted with two cyclopropyl groups and an ethylbenzenesulfonamide moiety, makes it a versatile intermediate for exploring structure-activity relationships in various chemical and biological studies. []
The compound can be classified under:
The synthesis of N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide typically involves several key steps:
The molecular structure of N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide can be described in detail as follows:
C1CC1C2=CC(=NN2CCNS(=O)(=O)C3=CC=CC=C3Br)C4CC4
.HSCAGUDVMKHFGD-UHFFFAOYSA-N
.N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is involved in various chemical reactions that enhance its utility in medicinal chemistry:
The mechanism of action for N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide involves its interaction with specific biological targets:
The physical and chemical properties of N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide include:
N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide has potential applications in various scientific fields:
CAS No.: 4579-60-6
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 137592-03-1
CAS No.: 17581-52-1